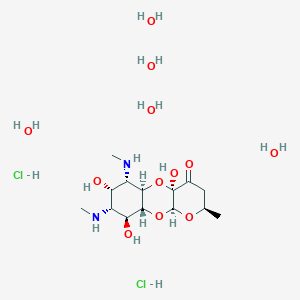

Spectinomycin dihydrochloride pentahydrate

Overview

Description

Synthesis Analysis

The biosynthesis of spectinomycin involves complex biochemical pathways, one of which includes the formation of a dioxane bridge, a key structural feature of this compound. This process is catalyzed by the enzyme SpeY, which mediates the dehydrogenation of (2'R,3'S)-tetrahydrospectinomycin to yield (3'S)-dihydrospectinomycin, a critical biosynthetic intermediate. This reaction is radical-mediated, showcasing the intricate mechanisms underlying spectinomycin's biosynthesis (Zhang et al., 2022).

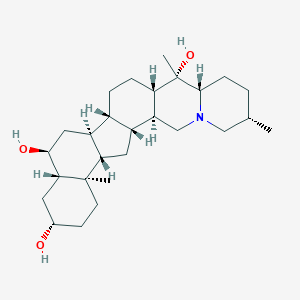

Molecular Structure Analysis

The molecular structure of spectinomycin dihydrochloride pentahydrate has been elucidated through X-ray diffraction studies. It crystallizes in the orthorhombic crystal system, with the molecule existing as a ketone hydrate. The crystal structure reveals that hydrogen bonds formed along the b-axis are stronger than those along the c and a axes, influencing the crystal growth direction and morphology (Ying, 2003).

Chemical Reactions and Properties

Spectinomycin interacts with bacterial ribosomes, inhibiting protein synthesis. It specifically targets the 30S ribosomal subunit, blocking the translocation step of translation. This action disrupts bacterial protein synthesis, leading to the bacteriostatic effect of spectinomycin. The chemical mechanism of this interaction has been further clarified by studies on spectinomycin resistance, revealing how specific enzymes modify spectinomycin to confer bacterial resistance (Kanchugal P & Selmer, 2020).

Scientific Research Applications

Treatment of Uncomplicated Gonorrhea : Spectinomycin hydrochloride is notably effective in treating uncomplicated gonorrhea in both males and females. It's a promising alternative for patients allergic to penicillin, with cure rates over 90% (Kousa, Lassus, Järveläinen, & Renkonen, 1974); (Duncan, Holder, Roberts, & Knox, 1972).

Mechanism of Action in Bacteria : The antibiotic properties of spectinomycin sulfate tetrahydrate, related to spectinomycin dihydrochloride pentahydrate, work by inhibiting protein synthesis and elongation in bacteria, leading to bacterial cell death. It inhibits bacterial protein synthesis by blocking the translocation of messenger RNA and transfer RNAs on the ribosome (Definitions, 2020); (Borovinskaya, Shoji, Holton, Fredrick, & Cate, 2007).

Antitubercular Activity : Spectinamides, derived from spectinomycin, show promising antitubercular activity. They overcome intrinsic efflux pump resistance and exhibit efficacy in murine models, thus providing potential for target-based tuberculosis drug discovery (Lee et al., 2014).

Intracellular Growth of Gonococci : Studies show that spectinomycin effectively kills extracellular bacteria, allowing greater intracellular survival and growth of gonococci in human phagocytes than penicillin (Casey, Veale, & Smith, 1979).

Biosynthesis Insights : Research on the biosynthesis of spectinomycin suggests a twitch radical S-adenosyl methionine dehydrogenase might play a role in dioxane bridge formation, which is crucial for the compound's structure and function (Zhang, Hou, Chen, Ko, Ruszczycky, Chen, Zhou, & Liu, 2022).

Spectinomycin Resistance : Resistance to spectinomycin, particularly in strains like Streptococcus suis, is an area of concern. This resistance can lead to changes in treatment practices and emphasizes the need for increased surveillance and cautious use of antibiotics (Huang, Zhang, Song, Zhang, Zhang, Xiao, & Jin, 2016); (Boslego, Tramont, Takafuji, Diniega, Mitchell, Small, Khan, & Stein, 1987).

Analytical Methods : Various studies have developed sensitive and reliable methods for analyzing spectinomycin in pharmaceutical formulations and biological samples, contributing to its effective use and quality control (Phillips & Simmonds, 1994); (Hussein, Salman, Ali, & Marzouq, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Spectinomycin has generally been used for the treatment of gonorrhea in males, and a study conducted shows that spectinomycin dihydrochloride pentahydrate provides effective treatment against gonorrhea as well . It has also been shown to have a wide variety of uses, including treating acute gonorrheal urethritis and cervictis, to mark cell layers to monitor cell fate during leaf development, as a selection marker in plant-related transformation .

properties

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHJOVNPPSBWHK-UXXUFHFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

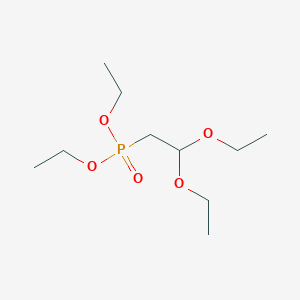

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H36Cl2N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1695-77-8 (Parent) | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90944843 | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spectinomycin dihydrochloride pentahydrate | |

CAS RN |

22189-32-8 | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPECTINOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWT06H303Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)

![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)